molecular formula C16H14N4O3 B13736637 Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- CAS No. 104065-29-4

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-

Cat. No.: B13736637
CAS No.: 104065-29-4
M. Wt: 310.31 g/mol
InChI Key: GDYBDKGSGCSFEA-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with hydroxy, methoxy, and tetrazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- typically involves multiple steps. One common approach is the reaction of 4-hydroxy-3-methoxybenzaldehyde with a tetrazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

104065-29-4

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3

InChI Key

GDYBDKGSGCSFEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O

Origin of Product

United States

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